Methyl 3-oxovalerate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Organic Synthesis:

Methyl 3-oxovalerate serves as a valuable building block for synthesizing various organic compounds, including:

- Heterocyclic compounds: These are ring structures containing atoms other than carbon, like nitrogen, oxygen, or sulfur. Methyl 3-oxovalerate can be used to synthesize important heterocycles with diverse applications in pharmaceuticals and materials science [].

- Natural products: Many natural products with potential therapeutic properties possess complex structures. Methyl 3-oxovalerate can be employed as a starting material for the synthesis of these natural products, aiding in their investigation and development [].

Investigation in Metabolic Pathways:

Methyl 3-oxovalerate plays a crucial role in various metabolic pathways, including:

- Branched-chain amino acid metabolism: It serves as an intermediate metabolite in the breakdown of branched-chain amino acids like leucine, isoleucine, and valine []. Studying its metabolism can provide insights into these essential amino acids' role in different biological processes.

- Fatty acid synthesis: Methyl 3-oxovalerate can be converted into acetoacetate, a key intermediate in fatty acid synthesis. Research on its involvement in this pathway can contribute to understanding and potentially manipulating lipid metabolism [].

Potential Applications in Medicine:

Emerging research explores the potential therapeutic applications of Methyl 3-oxovalerate, including:

- Neurodegenerative diseases: Studies suggest it might have neuroprotective effects and could be investigated further for its potential in managing neurodegenerative diseases like Alzheimer's and Parkinson's [].

- **Cancer: **Methyl 3-oxovalerate might exhibit anti-cancer properties by influencing specific cellular signaling pathways. However, further research is needed to determine its effectiveness and safety in this context [].

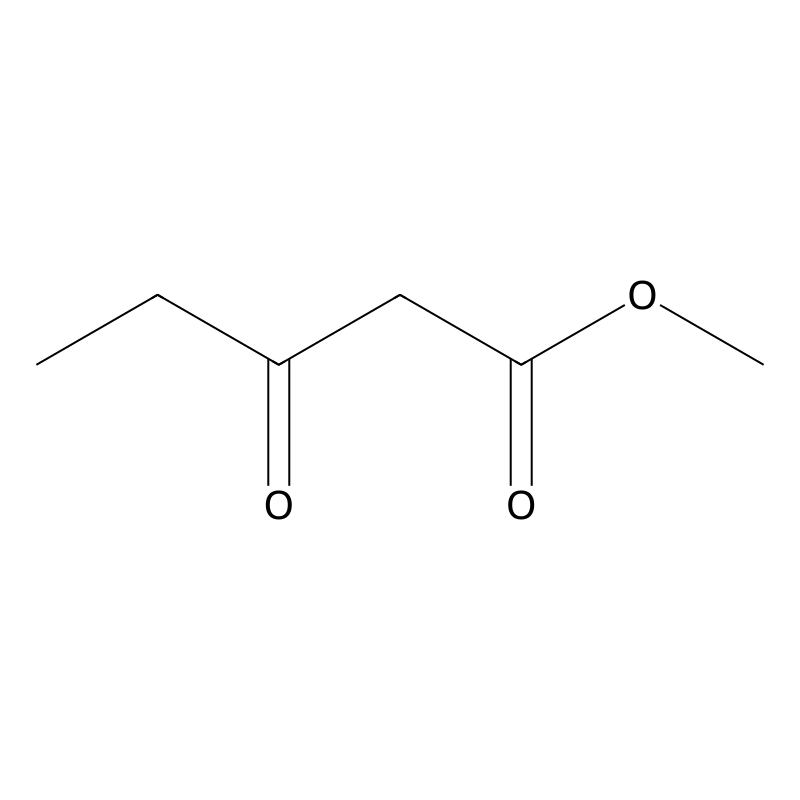

Methyl 3-oxovalerate is an organic compound with the molecular formula C₆H₁₀O₃. It features a five-carbon chain, characterized by a methyl group (CH₃) at one end and a methoxycarbonyl group (COOCH₃) at the other. The ketone functional group (C=O) is located at the third carbon, contributing to its reactivity and making it a valuable intermediate in organic synthesis. This compound is not typically found in nature and is synthesized in laboratory settings for various applications .

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze into propionic acid and methanol.

- Condensation Reactions: Due to its reactive ketone group, it can participate in condensation reactions with nucleophiles such as amines and alcohols, forming more complex molecules.

Several methods exist for synthesizing methyl 3-oxovalerate:

- Claisen Condensation:

- A common method involves the Claisen condensation between ethyl acetate and propionic anhydride, followed by hydrolysis and esterification.

- Other Synthetic Routes: Additional synthesis routes may include variations of the above method or alternative starting materials, although specific details are less commonly reported.

Methyl 3-oxovalerate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Methyl 3-oxovalerate | C₆H₁₀O₃ | Five-carbon chain, ketone group | Not typically found in nature |

| 3-Methyl-2-oxovaleric acid | C₆H₁₀O₃ | Endogenously produced metabolite | Naturally occurring |

| Ethyl acetoacetate | C₅H₈O₃ | Acetyl group present | More commonly used in synthetic routes |

| Propionic acid | C₃H₆O₂ | Simple carboxylic acid | Basic building block |

Methyl 3-oxovalerate stands out due to its specific functional groups and structural configuration, making it particularly useful as an intermediate in organic synthesis while being less commonly encountered compared to some similar compounds .

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 8 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 3 of 8 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant